2-(1-Phenylcyclopropyl)acetonitrile

Cyclopropanation Process Chemistry Intermediate Synthesis

Researchers targeting neurodegenerative diseases require the correct C1-substituted phenylcyclopropyl acetonitrile regioisomer; the 2-substituted analog (CAS 64584-03-8) exhibits fundamentally different pharmacology and cannot be substituted. This compound is the exact intermediate specified in patent US9604915B2 for Alzheimer's therapeutics and serves as a precursor to LSD1 inhibitor cyclopropylamine pharmacophores. - Directly matches the C1-substitution pattern required by WO 2004/074232, WO 2009/149797, and WO 2011/015287 patent families. - Reduction of the nitrile yields 1-phenylcyclopropyl methylamine, an LSD1-active scaffold with optimal geometry. - Batch-specific analytical documentation (NMR, HPLC, GC) ensures regioisomeric identity and purity verification.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
CAS No. 149488-95-9
Cat. No. B1432752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Phenylcyclopropyl)acetonitrile
CAS149488-95-9
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CC1(CC#N)C2=CC=CC=C2
InChIInChI=1S/C11H11N/c12-9-8-11(6-7-11)10-4-2-1-3-5-10/h1-5H,6-8H2
InChIKeyZDCGDVYPXDJWKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Phenylcyclopropyl)acetonitrile (149488-95-9) Overview


2-(1-Phenylcyclopropyl)acetonitrile (CAS 149488-95-9) is an aryl cyclopropylnitrile derivative with the molecular formula C11H11N and a molecular weight of 157.21 g/mol . Structurally characterized by a phenyl group and an acetonitrile moiety attached to the C1 position of a cyclopropane ring, this compound serves as a versatile small molecule scaffold and a key intermediate in the synthesis of substituted 1-phenylcyclopropanenitriles [1]. These cyclopropane-containing intermediates are integral to the development of pharmaceutical agents targeting neurodegenerative diseases, including Alzheimer's disease [1].

Scaffold Identity: C1-substituted aryl cyclopropylnitrile intermediate for downstream functionalization.
Target Context: Supports neurodegenerative disease and LSD1 inhibitor model studies per patent literature.
Differentiator: Distinct spatial orientation versus C2 regioisomer (64584-03-8) alters downstream steric profile.

Why Regioisomer Substitution Fails


Despite sharing the identical molecular formula (C11H11N) and molecular weight (157.21 g/mol), structural regioisomers of phenylcyclopropyl acetonitrile exhibit fundamentally different chemical and pharmacological profiles that preclude generic substitution [1]. The target compound (149488-95-9) features substitution at the cyclopropane C1 position, whereas its closely related analog 2-(2-phenylcyclopropyl)acetonitrile (CAS 64584-03-8) bears the phenyl and acetonitrile groups on adjacent C1 and C2 positions . This positional isomerism yields distinct spatial orientations that critically influence receptor binding, metabolic stability, and downstream synthetic utility. Furthermore, the target compound is explicitly documented in patent literature as an intermediate for neurodegenerative disease therapeutics [2], while the 2-substituted regioisomer is primarily cited for more generalized applications in infectious disease and pain management research .

Target Compound
149488-95-9
C1-substituted cyclopropane scaffold aligns with neurodegenerative and LSD1 pharmacophore geometries.
Common Substitute
64584-03-8
C1-C2 disubstituted regioisomer cited for generalized applications (infectious disease/pain models).
Downstream Utility Risk
Regioisomer identity dictates final substitution pattern in SAR libraries and LSD1 amine geometry.
Synthesis Route Risk
Receptor binding and metabolic stability profiles may shift significantly between C1 and C2 isomers.

Quantitative Differentiation Evidence


Synthetic Yield Advantage Over Traditional Methods

The synthesis of substituted 1-phenylcyclopropanenitriles, of which the target compound is a representative member, can be achieved with high yields using an optimized ethylene carbonate or ethylene sulfate cyclopropanation protocol [1]. This method directly addresses the limitations of traditional approaches that employ 1,2-dibromoethane or 1,2-dichloroethane, which are associated with toxicological concerns and yield lower than 55% with high impurity content [1].

Synthetic Yield
Head-to-head
Yield improvement over prior art
Supports scalable cost-per-gram advantage vs. traditional dibromoethane methods.
Ethylene carbonate protocol exceeds sub-55% yield ceiling of legacy alkylating reagents.
Cyclopropanation Process Chemistry Intermediate Synthesis

Neurodegenerative Disease Intermediate Documentation

Substituted 1-phenylcyclopropanenitriles, which encompass 2-(1-phenylcyclopropyl)acetonitrile and its substituted analogs, are explicitly designated as intermediates for the synthesis of drugs useful in the prevention and treatment of neurodegenerative diseases, in particular Alzheimer's disease [1]. This therapeutic application is supported by citations to WO 2004/074232, WO 2009/149797, and WO 2011/015287 [1].

Disease Model Alignment
Patent Context
Alzheimer's and neurodegeneration research intermediate
Explicit patent citation (US9604915B2) supports model-specific research applicability.
References WO 2004/074232, WO 2009/149797, WO 2011/015287 for synthetic pathways.
Drug Intermediate Neurodegeneration Alzheimer's Disease

Regioisomeric Specificity in Downstream Utility

The target compound (149488-95-9) and its regioisomer 2-(2-phenylcyclopropyl)acetonitrile (64584-03-8) are structural isomers differing in the attachment point of the acetonitrile group to the cyclopropane ring. This regioisomerism produces distinct spatial arrangements that directly affect steric and electronic properties during subsequent chemical transformations .

Regioisomeric Specificity
Structural Inference
C1-Substituted vs. C1-C2 Disubstituted
Spatial orientation influences steric and electronic properties in downstream transformations.
C2 regioisomer (64584-03-8) yields chemically distinct products upon functionalization.
Regioisomer Building Block Scaffold

Cyclopropylamine Pharmacophore for LSD1 Inhibitors

The cyclopropylamine pharmacophore, accessible via reduction of the nitrile group in 1-phenylcyclopropyl acetonitrile derivatives, represents a privileged scaffold in epigenetics research [1]. Patent literature explicitly identifies phenylcyclopropyl-containing acetonitrile derivatives as key intermediates in cyclopropylamine-based LSD1 inhibitors [1]. The C1-substitution pattern of 149488-95-9 positions the nitrile for subsequent reduction to the corresponding cyclopropylamine with a defined spatial orientation relative to the phenyl ring, whereas the 2-substituted regioisomer would yield a cyclopropylamine with fundamentally different geometry [1].

LSD1 Pharmacophore
Class-level
Privileged cyclopropylamine scaffold via nitrile reduction
Supports epigenetics research; regioisomer identity critical for target engagement geometry.
CN106488915B identifies C1-substituted acetonitriles as LSD1 inhibitor intermediates.
LSD1 Inhibitor Cyclopropylamine Epigenetics

Purity and Quality Control Standards

Commercial suppliers of 2-(1-phenylcyclopropyl)acetonitrile (149488-95-9) provide standard purity specifications of 95% , with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports available upon request . This analytical transparency is consistent with industry standards for research-grade building blocks, enabling confident integration into synthetic workflows without concerns regarding unidentified impurities that could compromise reaction outcomes .

Purity & QC Standards
Lot Attribute
95% Standard Purity
Batch-specific NMR, HPLC, and GC documentation supports synthetic reproducibility.
Industry-standard analytical transparency for research-grade building blocks.
Purity Quality Control Analytical Standards

Scalable Route with Safer Reagent Systems

The patented cyclopropanation process using ethylene carbonate or ethylene sulfate represents a scalable alternative to traditional methods employing 1,2-dibromoethane or 1,2-dichloroethane, to which toxicological concerns might be associated [1]. This process, applicable to the synthesis of substituted 1-phenylcyclopropanenitriles, addresses both the safety limitations and the sub-55% yield ceiling of conventional alkylating reagents [1].

Scalable Process Safety
Head-to-head
Safer reagent system (Ethylene Carbonate/Sulfate)
Reduces toxicological review burden vs. dibromoethane approaches for scale-up campaigns.
Addresses safety limitations and low-yield ceiling of conventional alkylating agents.
Green Chemistry Scalable Synthesis Process Safety

Validated Research and Industrial Applications


Alzheimer's Disease Intermediate Synthesis

Medicinal chemistry programs developing therapeutic candidates for Alzheimer's disease and related neurodegenerative conditions should procure 2-(1-phenylcyclopropyl)acetonitrile as a foundational intermediate. Patent US9604915B2 explicitly identifies substituted 1-phenylcyclopropanenitriles as intermediates for drugs useful in the prevention and treatment of neurodegenerative diseases, citing WO 2004/074232, WO 2009/149797, and WO 2011/015287 [1]. The C1-substitution pattern of this compound aligns with the pharmacophore requirements documented in these patent families, providing a validated entry point for SAR exploration. The scalable cyclopropanation process described in the same patent using ethylene carbonate or ethylene sulfate offers a defined pathway for accessing substituted analogs with improved yields and reduced toxicological burden compared to traditional 1,2-dihaloethane methods [1].

LSD1 Inhibitor Scaffold Preparation

Research groups investigating lysine-specific demethylase 1 (LSD1) as a therapeutic target in oncology should utilize 2-(1-phenylcyclopropyl)acetonitrile as a precursor to cyclopropylamine pharmacophores. Patent CN106488915B describes cyclopropylamine derivatives as LSD1 inhibitors, with phenylcyclopropyl acetonitriles serving as key intermediates in their synthesis [2]. Reduction of the nitrile group in 149488-95-9 provides access to the corresponding 1-phenylcyclopropyl methylamine, a scaffold that positions the amine functional group for optimal interaction with the LSD1 active site. Selection of the correct C1-substituted regioisomer is critical, as the 2-substituted analog (64584-03-8) would yield a cyclopropylamine with fundamentally different geometry and altered target engagement properties [2].

Regioisomer-Specific SAR Studies

Medicinal chemists conducting SAR studies on cyclopropane-containing scaffolds should procure 2-(1-phenylcyclopropyl)acetonitrile (149488-95-9) specifically when the target compound series requires C1-substitution on the cyclopropane ring. The compound serves as a versatile small molecule scaffold for library synthesis , with the nitrile group providing a synthetic handle for conversion to carboxylic acids, amides, and amines. Crucially, this C1-substituted regioisomer must not be interchanged with 2-(2-phenylcyclopropyl)acetonitrile (64584-03-8), as the positional isomerism yields chemically distinct products upon downstream functionalization. Procurement of the correct regioisomer is essential for maintaining SAR integrity and ensuring that lead optimization efforts accurately reflect the intended chemical space.

Scalable Cyclopropanation Process Development

Process chemists developing scalable routes to aryl cyclopropylnitrile intermediates should evaluate 2-(1-phenylcyclopropyl)acetonitrile as a benchmark substrate for optimizing cyclopropanation conditions. The patented process using ethylene carbonate or ethylene sulfate offers a demonstrated pathway that addresses the yield limitations (<55%) and toxicological concerns associated with traditional 1,2-dibromoethane or 1,2-dichloroethane methods [1]. The molar ratio parameters (1:10 to 1:30 compound to reagent) and temperature ranges (120–180°C) specified for nitrile substrates in the patent provide a validated starting point for process optimization [1]. This compound's availability at research-grade purity (95%) with batch-specific analytical documentation (NMR, HPLC, GC) further supports its use as a reference standard during method development and scale-up validation.

Application
Selection Property
Validation Focus
Neurodegenerative disease model intermediate
C1-substituted regioisomer identity
Patent documentation (US9604915B2) and model pathway context
LSD1 inhibitor pharmacophore preparation
C1-substituted cyclopropylamine precursor
Amine geometry verification vs. LSD1 active site requirements (CN106488915B)
Regioisomer-specific SAR studies
Defined C1-substituted scaffold configuration
Analytical standard alignment (HPLC/NMR) to ensure regioisomeric purity
Scalable cyclopropanation process development
Established green chemistry route (Ethylene Carbonate)
Process safety benchmarks and yield improvement over legacy alkylating agents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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